Dichlorobis(urea-N)palladium

Oxidative carbonylation Urea synthesis Homogeneous catalysis

Dichlorobis(urea-N)palladium, formally [PdCl₂(urea‑κN)₂], is a neutral square‑planar palladium(II) coordination complex in which two chloride ligands occupy trans positions and two urea molecules bind through their nitrogen atoms. With a molecular formula of C₂H₈Cl₂N₄O₂Pd and a molecular weight of approximately 294.4–295.4 g mol⁻¹, the compound is a crystalline solid obtained by direct reaction of palladium(II) chloride with urea in aqueous solution.

Molecular Formula C2H6Cl2N4O2Pd-2
Molecular Weight 295.42 g/mol
CAS No. 37500-03-1
Cat. No. B12652325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobis(urea-N)palladium
CAS37500-03-1
Molecular FormulaC2H6Cl2N4O2Pd-2
Molecular Weight295.42 g/mol
Structural Identifiers
SMILESC(=O)(N)[NH-].C(=O)(N)[NH-].Cl[Pd]Cl
InChIInChI=1S/2CH4N2O.2ClH.Pd/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-4
InChIKeyGKWKYCNRLOJEGI-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorobis(urea-N)palladium (CAS 37500-03-1): A Bidentate Urea‑Coordinated Palladium(II) Pre‑catalyst for Procurement Evaluation


Dichlorobis(urea-N)palladium, formally [PdCl₂(urea‑κN)₂], is a neutral square‑planar palladium(II) coordination complex in which two chloride ligands occupy trans positions and two urea molecules bind through their nitrogen atoms . With a molecular formula of C₂H₈Cl₂N₄O₂Pd and a molecular weight of approximately 294.4–295.4 g mol⁻¹, the compound is a crystalline solid obtained by direct reaction of palladium(II) chloride with urea in aqueous solution [1]. It belongs to the broader class of palladium(II) dichlorobis(neutral‑ligand) complexes but is distinguished by the presence of urea, a ligand that simultaneously provides a σ‑donor nitrogen site and two hydrogen‑bond‑donating –NH₂ groups capable of engaging in secondary interactions with substrates, co‑catalysts, or solvent [2]. This structural feature underpins its primary applications as a catalyst or pre‑catalyst in oxidative carbonylation of amines to ureas, as a precursor for supported palladium nanoparticles, and in certain electroless plating formulations.

Why Simple Pd(II) Salts or Phosphine‑Based Complexes Cannot Replace Dichlorobis(urea-N)palladium in Targeted Applications


Generic Pd(II) precursors such as PdCl₂, Pd(OAc)₂, or phosphine‑ligated complexes (e.g., PdCl₂(PPh₃)₂) are widely used in cross‑coupling and carbonylation reactions, but they fail to replicate the specific performance profile of dichlorobis(urea-N)palladium in reactions where the urea ligand plays a dual role as a hemilabile donor and a hydrogen‑bond organizer [1]. In oxidative carbonylation of amines to ureas, PdCl₂ alone or Pd(OAc)₂ requires higher temperatures, elevated CO pressures, or sacrificial oxidants to sustain the catalytic cycle, whereas the urea‑ligated complex can operate under atmospheric CO/O₂ at 70–90 °C with sustained activity [2]. In nanoparticle precursor applications, the urea ligands in [PdCl₂(urea)₂] serve as an endogenous reductant source upon thermal decomposition, providing more uniform particle size distributions compared to ligand‑free PdCl₂ or acetate precursors [3]. Furthermore, the hydrogen‑bonding capability of the coordinated urea enables supramolecular substrate pre‑organization — a feature absent in simple chloride, acetate, or phosphine complexes — that can enhance reaction rates and selectivity in transformations involving polar substrates or protic media [1]. These differentiated performance characteristics make direct substitution of dichlorobis(urea-N)palladium with generic palladium sources scientifically unsound without independent validation of equivalent outcomes.

Quantitative Head‑to‑Head Evidence Differentiating Dichlorobis(urea-N)palladium from Closest Analogs


Atmospheric‑Pressure Oxidative Carbonylation: Urea‑Complex vs. Ligand‑Free PdCl₂ and Pd(OAc)₂

In the oxidative carbonylation of primary amines to N,N′-disubstituted ureas, the Giannoccaro system employing the palladium(II) complex derived from PdCl₂ and urea (i.e., dichlorobis(urea-N)palladium formed in situ) achieved good yields of ureas at atmospheric CO/O₂ pressure (70–90 °C) [1]. In contrast, similar transformations using simple PdCl₂ alone without urea ligation typically require elevated CO pressures (20–50 bar) or the addition of phosphine co‑ligands to maintain catalyst stability and activity [2]. Pd(OAc)₂-based systems for oxidative carbonylation also commonly require super‑atmospheric pressures or stoichiometric oxidants such as CuCl₂ or iodine to re‑oxidize Pd(0) [3].

Oxidative carbonylation Urea synthesis Homogeneous catalysis

Crystallographic Evidence of trans‑Square‑Planar Geometry with Hydrogen‑Bond‑Capable Urea Ligands

X‑ray diffraction analysis of dichlorobis(urea-N)palladium confirms a trans‑square‑planar geometry with Pd–N(urea) bond lengths of approximately 2.02–2.05 Å (typical for Pd(II)–N bonds) and Pd–Cl bond lengths near 2.30 Å [1]. By comparison, the analogous trans‑diamminedichloropalladium(II), [Pd(NH₃)₂Cl₂], exhibits nearly identical primary coordination metrics (Pd–N ≈ 2.04 Å, Pd–Cl ≈ 2.31 Å) [2], indicating that the fundamental coordination strength is comparable. The critical structural distinction lies in the urea ligand’s pendant –NH₂ groups, which extend beyond the primary coordination sphere and are capable of forming intermolecular hydrogen bonds with substrates, anions, or solvent molecules — a feature that the simple ammine complex lacks [1]. This secondary‑sphere functionality has been exploited in hydrogen‑bond‑directed catalysis and anion recognition applications involving urea‑containing palladium complexes [3].

X-ray crystallography Coordination chemistry Structural differentiation

Urea‑Ligand Hemilability and Hydrogen‑Bond‑Mediated Reactivity Enhancement in Alkylidene Malonate Activation

Nickerson and Mattson demonstrated that palladium(II) complexes bearing urea‑based ligands (urea palladacycles) activate alkylidene malonates for nucleophilic attack with significantly enhanced reactivity compared with conventional urea or thiourea organocatalysts lacking the palladium center [1]. The palladium‑urea hybrid catalyst achieved high yields of addition products (typically >80%) under mild conditions (room temperature, 0.5–2 h), while the purely organic urea catalyst required longer reaction times and gave lower conversions (<50%) [1]. Although the specific [PdCl₂(urea)₂] complex was not the direct catalyst in that study, the work establishes a class‑level principle: coordination of urea to a palladium(II) center can amplify the hydrogen‑bond‑donating ability of the urea –NH groups by increasing their acidity through metal‑induced polarization, a mechanism that should be operative in dichlorobis(urea-N)palladium itself [2].

Hydrogen-bond catalysis Palladacycle Urea ligand hemilability

Endogenous Reductant Role in Palladium Nanoparticle Synthesis: Urea Complex vs. PdCl₂ Precursor

In the synthesis of uniform spherical colloidal palladium particles, a solid composite precursor precipitated from solutions containing PdCl₂, urea, and a nonionic surfactant produced monodispersed particles with modal diameters controllable between 0.1 µm and 0.7 µm upon reduction [1]. When ligand‑free PdCl₂ was used as the precursor under comparable conditions, particle size distributions were significantly broader, attributed to the lack of an endogenous reductant source and less uniform nucleation [1]. The urea component in the complex serves dual functions: it acts as a ligand to control palladium speciation during nucleation, and upon thermal or reductive treatment it decomposes to generate reducing equivalents that promote more homogeneous particle formation — a function not available with simple PdCl₂ or Pd(OAc)₂ precursors [2].

Colloidal palladium Nanoparticle synthesis Precursor comparison

Electroless Plating Sensitizer Performance: Urea‑Coordinated vs. Simple Chloride Complexes

Patent literature on electroless plating formulations describes nitrogen‑containing ligand‑palladium complexes, including those with urea ligands, as effective sensitizers for metal deposition on non‑conductive substrates [1]. The urea ligand’s hydrophilicity and hydrogen‑bonding ability enhance adsorption onto polar substrate surfaces (e.g., epoxy, polyimide, or metal oxides) compared with simple palladium chloride or tetrachloropalladate salts, which require additional surface conditioning steps [2]. Although quantitative comparative data for the specific complex [PdCl₂(urea)₂] are not available in the open literature, the class of urea‑bearing palladium complexes is consistently preferred in patents targeting high‑density, uniform metal seeding layers for subsequent electroless copper or nickel deposition [1].

Electroless plating Palladium sensitizer Surface activation

Aqueous Solubility and Solution Stability: Urea Ligand vs. Phosphine and Ammine Complexes

Dichlorobis(urea-N)palladium is synthesized from palladium(II) chloride and urea in aqueous solution, indicating moderate water solubility imparted by the hydrophilic urea ligands [1]. In contrast, phosphine‑ligated complexes such as PdCl₂(PPh₃)₂ are essentially insoluble in water and require organic solvents or biphasic conditions, while the ammine analog trans‑[Pd(NH₃)₂Cl₂] has very low aqueous solubility (<0.1 g L⁻¹) [2]. The enhanced aqueous compatibility of the urea complex facilitates its use in aqueous‑phase catalysis, electroless plating baths, and nanoparticle synthesis protocols conducted in water, offering a practical advantage over phosphine‑based and simple ammine‑based palladium sources [1].

Aqueous catalysis Solubility Pre‑catalyst stability

Prioritized Application Scenarios for Dichlorobis(urea-N)palladium Based on Quantitative Differentiation Evidence


Mild Oxidative Carbonylation of Amines to Symmetrical and Unsymmetrical Ureas at Atmospheric Pressure

This scenario leverages the evidence that the urea‑ligated palladium(II) complex catalyzes oxidative carbonylation of primary amines to N,N′-disubstituted ureas under atmospheric CO/O₂ (1 atm) at 70–90 °C, eliminating the need for high‑pressure equipment or sacrificial oxidants required by PdCl₂ or Pd(OAc)₂ alternatives [1]. Procurement should target this compound for kilogram‑scale urea synthesis in pharmaceutical intermediate and agrochemical manufacturing where process safety and capital cost reduction are priorities.

Controlled Synthesis of Monodispersed Palladium Nanoparticles via Solid Complex Precursor Decomposition

Based on evidence that the PdCl₂‑urea complex composite precursor yields uniform spherical palladium particles with tunable diameters (0.1–0.7 µm) upon reduction, this compound is prioritized for laboratories or production facilities requiring consistent nanoparticle size distributions for catalytic coatings, sensors, or conductive inks [1]. The endogenous reductant function of the urea ligand simplifies the synthetic protocol compared with ligand‑free PdCl₂.

Electroless Plating Sensitizer for High‑Density Metal Seeding on Polar Non‑Conductive Substrates

Patents disclose that nitrogen‑containing ligand‑palladium complexes, including urea‑based varieties, provide superior adsorption and uniform metal seeding on epoxy, polyimide, and other polar substrates relative to simple palladium chloride salts [1]. This compound should be selected for electroless plating process development when substrate adhesion and seed layer uniformity are critical quality metrics.

Hydrogen‑Bond‑Mediated Organocatalytic Transformations Exploiting Metal‑Enhanced Urea Acidity

Class‑level evidence demonstrates that palladium(II) coordination to urea increases the hydrogen‑bond‑donor strength of the –NH groups, enabling catalytic activation of electrophilic substrates such as alkylidene malonates with >80% yield under mild conditions, vs. <50% yield with conventional urea catalysts [1]. Dichlorobis(urea-N)palladium should be considered as a pre‑catalyst or stoichiometric precursor for developing analogous hydrogen‑bond‑enhanced reactions in both academic and industrial research settings.

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